molecular formula C17H19NO3 B7685632 3,4-dimethoxy-N'-[(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide

3,4-dimethoxy-N'-[(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide

Cat. No. B7685632
M. Wt: 285.34 g/mol
InChI Key: AKLUVFQVVSKMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-[(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide is a chemical compound that is used in scientific research for its potential therapeutic properties. It is commonly referred to as DMPPB and has been studied for its effects on various biochemical and physiological processes.

Mechanism of Action

DMPPB works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It has been shown to selectively target cancer cells, leaving healthy cells unharmed.
Biochemical and Physiological Effects:
DMPPB has been shown to have several biochemical and physiological effects in scientific research studies. It has been shown to inhibit the production of inflammatory cytokines, reduce the growth of cancer cells, and induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using DMPPB in lab experiments is its selectivity for cancer cells, which reduces the risk of harming healthy cells. However, one limitation is that it may not be effective against all types of cancer cells, making it important to identify which types of cancer cells it is most effective against.

Future Directions

There are several future directions for the study of DMPPB. One potential direction is the development of new drugs based on its chemical structure. Another direction is the study of its effects on other physiological processes, such as its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine its safety and efficacy in human clinical trials.

Synthesis Methods

DMPPB can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzohydrazide. This compound is then reacted with 3-(prop-2-en-1-yloxy)benzaldehyde to form the final product, DMPPB.

Scientific Research Applications

DMPPB has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3,5-dimethoxy-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-15-10-14(11-16(12-15)21-2)17(19)18-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLUVFQVVSKMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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